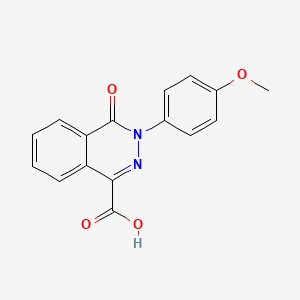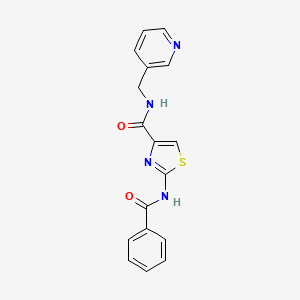
3-スルファモイルベンゼン-1-スルホニルフルオライド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Sulfamoylbenzene-1-sulfonyl fluoride: is a chemical compound with the molecular formula C6H6FNO4S2 and a molecular weight of 239.24 g/mol .
科学的研究の応用
3-Sulfamoylbenzene-1-sulfonyl fluoride has a wide range of scientific research applications, including:
Chemistry:
Synthesis of Sulfonyl Compounds: It is used in the synthesis of various sulfonyl compounds through sulfur-fluoride exchange (SuFEx) click chemistry.
Biology:
Medicine:
Drug Discovery: It is employed in drug discovery and development as a covalent inhibitor for targeting specific enzymes and proteins.
Industry:
作用機序
Target of Action
3-Sulfamoylbenzene-1-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . The primary targets of this compound are context-specific amino acids or proteins .
Mode of Action
The compound interacts with its targets through a selective covalent interaction . The balance of reactivity and stability of sulfonyl fluorides is attractive for these applications . This means that the compound can selectively bind to certain amino acids or proteins, leading to changes in their function.
Biochemical Pathways
Sulfonyl fluorides in general have been found to interact with active site amino acids, potentially leading to the inactivation of certain enzymes . This suggests that the compound could affect various biochemical pathways depending on the specific proteins it targets.
生化学分析
Biochemical Properties
It is known that fluoride forms hydrofluoric acid in the stomach, which crosses cell membranes and binds with calcium, interfering with various enzymes .
Cellular Effects
The specific cellular effects of 3-Sulfamoylbenzene-1-sulfonyl fluoride are not well-studied. It is known that fluoride can have significant effects on cellular function. For example, fluoride is known to inhibit glycolysis and affect tooth enamel formation .
Molecular Mechanism
Fluoride is known to bind with calcium and interfere with various enzymes . This could potentially lead to changes in gene expression and enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
It is known that fluoride can have long-term effects on learning and memory .
Dosage Effects in Animal Models
It is known that fluoride can have dose-dependent effects on learning and memory .
Metabolic Pathways
Fluoride is known to be involved in various metabolic pathways, including the metabolism of terpenoids and polyketides .
Transport and Distribution
Fluoride is known to cross cell membranes and bind with calcium .
Subcellular Localization
Fluoride is known to cross cell membranes and bind with calcium , which could potentially affect its localization within the cell.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Sulfamoylbenzene-1-sulfonyl fluoride can be achieved through a one-pot synthesis from sulfonates or sulfonic acids . This method involves mild reaction conditions using readily available and easy-to-operate reagents. The process typically includes the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using a chlorine-fluorine exchange reaction in the presence of aqueous potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) .
Industrial Production Methods: Industrial production of 3-Sulfamoylbenzene-1-sulfonyl fluoride may involve similar synthetic routes but on a larger scale. The use of phase transfer catalysts, such as 18-crown-6-ether in acetonitrile, can enhance the efficiency of the reaction .
化学反応の分析
Types of Reactions: 3-Sulfamoylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols, which can react with the sulfonyl fluoride group under mild conditions.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions may vary depending on the desired products.
Major Products Formed:
Substitution Products: The major products formed from nucleophilic substitution reactions include sulfonamide and sulfonate derivatives.
Oxidation and Reduction Products: The products of oxidation and reduction reactions depend on the specific reagents and conditions used.
類似化合物との比較
2-Nitrobenzenesulfonyl Fluoride: Known for its antibacterial properties.
(2-Aminoethyl)benzenesulfonyl Fluoride: Commonly used as a serine protease inhibitor.
4-Formylbenzenesulfonyl Fluoride: Used in positron emission tomography as a radiolabeling synthon.
Uniqueness: 3-Sulfamoylbenzene-1-sulfonyl fluoride stands out due to its unique combination of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, and medicine .
特性
IUPAC Name |
3-sulfamoylbenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H,(H2,8,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWARYJSMFYLTFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334644-12-0 |
Source


|
| Record name | 3-sulfamoylbenzene-1-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2448181.png)


![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2448186.png)
![3-(3,4-dimethoxyphenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2448190.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,5-dimethylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2448192.png)
![2-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2448193.png)


![N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide](/img/structure/B2448198.png)

